
Tetracos-9-en-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracos-9-en-7-ol is a long-chain unsaturated alcohol with the molecular formula C24H48O. It is a member of the class of compounds known as fatty alcohols, which are typically derived from natural fats and oils. This compound is characterized by the presence of a double bond at the 9th position and a hydroxyl group at the 7th position of the tetracosane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetracos-9-en-7-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of the corresponding fatty acid or ester. For instance, the reduction of tetracos-9-enoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroboration-oxidation of tetracos-9-ene, where the double bond is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources such as vegetable oils. The process typically employs catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol, tetracosan-7-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like Pd/C.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification.
Major Products:
Oxidation: Tetracos-9-enal or tetracos-9-enoic acid.
Reduction: Tetracosan-7-ol.
Substitution: Tetracos-9-en-7-yl esters or ethers.
Wissenschaftliche Forschungsanwendungen
Tetracos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research has investigated its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of Tetracos-9-en-7-ol involves its interaction with cell membranes, where it can integrate into the lipid bilayer and affect membrane fluidity and permeability. Its hydroxyl group can form hydrogen bonds with other molecules, influencing various biochemical pathways. Additionally, its long hydrophobic chain allows it to interact with lipid molecules, potentially modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Tetracos-9-ene: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Tetracosan-7-ol: Saturated analog with no double bond, resulting in different physical and chemical properties.
Tetracos-9-enal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Tetracos-9-en-7-ol is unique due to its combination of a long hydrophobic chain, a double bond, and a hydroxyl group. This structure imparts specific physical properties, such as amphiphilicity, and chemical reactivity, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87375-77-7 |
|---|---|
Molekularformel |
C24H48O |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
tetracos-9-en-7-ol |
InChI |
InChI=1S/C24H48O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-24(25)22-20-8-6-4-2/h19,21,24-25H,3-18,20,22-23H2,1-2H3 |
InChI-Schlüssel |
YFNYXVBDWCCLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


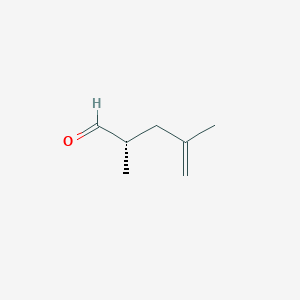
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)

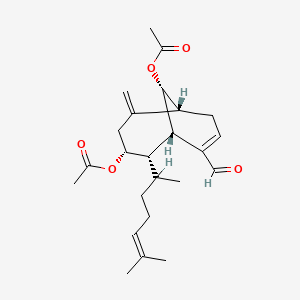
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
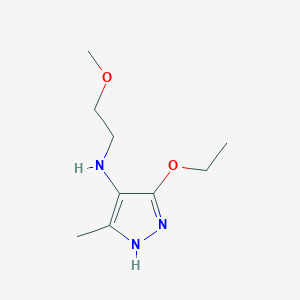
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
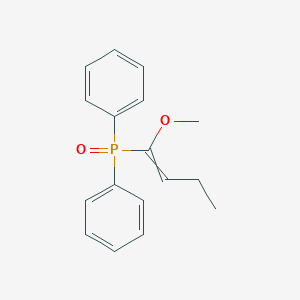
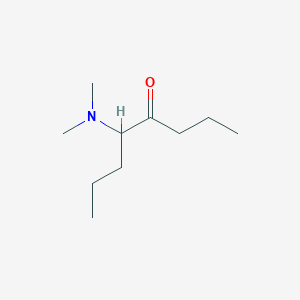
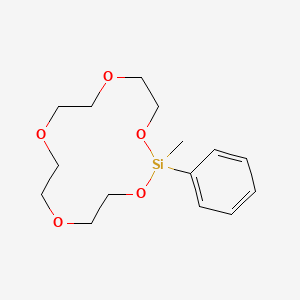
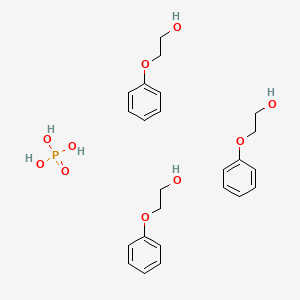
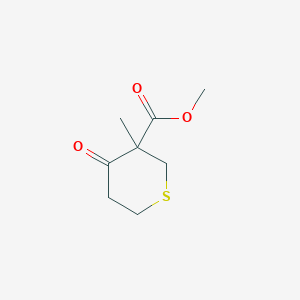
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)

